N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C10H15N3O4S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-[2-(ethylamino)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-2-11-7-8-12-18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
MUYBMJJLVCRXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Overview
N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a chemical compound that can be synthesized through various methods. One approach involves multiple steps starting from 4-amino-1-chloro-2-nitrobenzene. Other methods involve sulfonylation followed by amino group alkylation.
Method Utilizing Sulfuric Acid Splitting
This method describes the production of 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene, which involves a multi-stage technique based on an improved process for the production of the pre-stage 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene through sulfuric acid splitting of 4-(N-ethyl-arylsulfonamido)-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene.
- The primary amino group in the 4-amino-1-chloro-2-nitro-benzene is reacted with an aryl sulfonic acid chloride, such as benzene- or toluene sulfonic acid chloride, to form the corresponding sulfonamide.
- The sulfonamide is then alkylated with ethyl iodide.
- The product is converted with monoethanolamine into 4-(N-ethyl-arylsulfonamido)-1-[(2'-hydroxyethyl)-amino]-2-nitro-benzene.
- The aryl sulfonyl group is split off using sulfuric acid.
- The resulting 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitro-benzene is reacted with 2-chloroethanol to yield 4-[ethyl-(2'-hydroxyethyl)-amino]-1-[(2'-hydroxyethyl)-amino]-2-nitrobenzene.
- Dissolve 172.5 g (1 mol) of 4-amino-1-chloro-2-nitro-benzene in 400 ml of pyridine with heating.
- Slowly add dropwise 193 g (1.09 mol) of benzene sulfochloride.
- Heat for 1 hour at 120°C (bath temperature).
- Cast the solution onto ice and collect the 1-chloro-2-nitro-4-benzene-sulfonamido-benzene via vacuum filtration.
- Recrystallize the compound from ethanol/water.
* Yield: 22.5 g (91.5% of theoretical yield)
- Heat 14 g (0.038 mol) of the sulfonamide in 25 ml of 48% sulfuric acid for 15 minutes at 120-122°C (interior temperature).
- Allow the mixture to cool and precipitate the free base by neutralization with ammonia.
- Collect the free base via vacuum filtration and wash with a small amount of water.
* Yield after drying: 6.8 g (77.3% of theoretical yield)
* Melting point after recrystallization from toluene: 96-98°C
2.4. Alternative Sulfonyl Group Removal Conditions
| Sulfuric Acid Concentration | Reaction Temperature | Reaction Period |
|---|---|---|
| 70% | 95°C | 25 minutes |
| 48% | 120° to 122°C | 15 minutes |
| 45% | 130°C | Optimized |
- Dissolve 6.8 g (0.027 mol) of 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitro-benzene in 6 g (0.075 mol) of 2-chloro-ethanol.
- Slowly add dropwise 3 g (0.075 mol) of sodium hydroxide in 30 ml of water to this solution at 120°C with stirring.
- After 2 hours, add another 6 g (0.075 mol) of 2-chloro-ethanol and 3 g (0.075 mol) of sodium hydroxide in 30 ml of water, as described above.
- The reaction is finished after 8 hours.
- Extract the mixture with ethyl acetate, and process the combined ethyl acetate phases as described in Process A (2nd Stage).
Method Using Sulfonyl Chloride and Alkylamine
3.1. Reacting Sulfonyl Chloride with Alkylamine
- React 2-nitrobenzenesulfonyl chloride with aqueous ethylamine at 0-5°C to obtain N-ethyl-2-nitrobenzenesulfonamide.
- Add 2-nitrobenzenesulfonyl chloride (10 g) portion-wise to 70% ethylamine in water at 0-5°C, maintaining the temperature.
- Stir for 15 minutes until the transformation is complete.
- Add water (80 mL), maintaining the temperature, and stir for 30 minutes.
- Filter, wash, and dry to obtain N-ethyl-2-nitrobenzenesulfonamide.
* Yield: 8.97 g of N-ethyl-2-nitrobenzenesulfonamide
Method for N-sulfonylation of 2-aminothiazole
This method describes a synthetic approach involving sulfonylation followed by amino group alkylation to produce new 2-aminothiazole derivatives.
4.1. N-sulfonylation of 2-aminothiazole
- Dissolve sodium acetate in water following a previously established protocol.
- Introduce sulfonyl chloride and 2-aminothiazole 1 to the solution.
- Heat the reaction mixture to 80–85 °C and stir continuously. Under these conditions, the initially yellow and sticky substance gradually transforms into a finely powdered solid.
- Upon completion, as monitored by thin-layer chromatography (TLC) using a 2:1 ratio of n-hexane to ethyl acetate, isolate the solid product by filtration.
- Recrystallize the product from absolute ethanol to obtain pure compounds.
4.2. Synthesis of target compounds
- Treat N-sulfonamides with calcium hydride in Dimethylformamide (DMF) at 50–55 °C with continuous stirring, following the protocol described.
- After 30 minutes, introduce the alkylating agents to the reaction mixture.
- Upon completion, as verified by thin-layer chromatography (TLC) using an n-hexane to ethyl acetate ratio of 8:2, cool the reaction mixture and dilute with cold distilled water.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes sulfonamide derivatives from the evidence, highlighting structural similarities and differences:
Substituent Effects on Properties
- For example, the nitro group in N-[2-(1-methylindol-3-yl)ethyl]-4-nitrobenzenesulfonamide may contribute to its high LogP value (4.60), suggesting significant lipophilicity .
- Halogen Substituents: The dichlorophenyl group in 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide increases molecular weight (390.24) and may enhance stability or receptor affinity through hydrophobic interactions .
Biological Activity
N-[2-(Ethylamino)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a nitro group, and an aminoethyl chain, contributing to its unique reactivity and biological profile. The molecular formula is represented as C10H14N3O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
This compound primarily exhibits its biological effects through enzyme inhibition. The following mechanisms have been identified:
- Enzyme Inhibition : The compound binds to specific enzymes or receptors, modulating their activity and affecting cellular processes. This interaction can inhibit functions critical for pathogen survival or cancer cell proliferation.
- Antimicrobial Activity : Studies have shown that sulfonamides can interfere with bacterial growth by inhibiting carbonic anhydrase isozymes, which are essential for bacterial metabolism .
- Anticancer Potential : Research indicates that compounds similar to this compound can induce apoptosis in cancer cells, particularly through the inhibition of specific enzymes involved in cancer cell survival .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Target | IC50 Value | Notes |
|---|---|---|---|
| Antimicrobial | Bacterial Carbonic Anhydrase | 10.93 - 25.06 nM | Selective for CA IX over CA II |
| Anticancer | MDA-MB-231 (breast cancer) | Induces apoptosis | Significant increase in annexin V-FITC staining |
| Enzyme Inhibition | Various Enzymes | Varies by target | Specific binding to enzymes critical for cell function |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of related sulfonamides, this compound demonstrated significant inhibition against various bacterial strains. The mechanism was attributed to its ability to bind to carbonic anhydrase, disrupting metabolic processes essential for bacterial survival .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer potential of sulfonamide derivatives highlighted the ability of this compound to induce apoptosis in MDA-MB-231 breast cancer cells. The study utilized flow cytometry to analyze cell death pathways, revealing a marked increase in apoptotic markers following treatment with the compound .
Research Findings
Recent studies emphasize the importance of structural modifications in enhancing the biological activity of sulfonamide compounds. For instance:
Q & A
Q. Basic
- Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition) using purified enzymes .
Advanced : Cytotoxicity profiling via the MTT assay (cell viability) and apoptosis markers (e.g., caspase-3 activation) in cancer cell lines. Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism) .
How can researchers resolve contradictions in reported bioactivity data?
Advanced
Discrepancies often arise from purity variations or assay conditions . Strategies include:
- HPLC purity verification (≥98% by area normalization) and batch-to-batch consistency checks .
- Standardizing assay protocols (e.g., fixed serum concentration in cell-based assays) .
- Meta-analysis of published data to identify outliers or confounding factors (e.g., solvent effects on solubility) .
What structural features enhance the compound's bioactivity, and how are analogs designed?
Q. Advanced
- The 4-nitro group enhances electron-withdrawing effects, stabilizing interactions with enzymatic active sites.
- Ethylaminoethyl side chain : Modulating its length/branching alters membrane permeability (logP calculations via ChemDraw) .
- Analog design : Replace the nitro group with halogens (e.g., -Cl) or bioisosteres (e.g., -CF₃) to balance potency and toxicity .
What methodologies are used to assess toxicity and safety in early-stage research?
Q. Basic
- Acute toxicity : Rodent studies (OECD 423) with dose escalation (10–1000 mg/kg).
- Genotoxicity : Ames test (bacterial reverse mutation assay) .
Advanced : Metabolite profiling using LC-MS/MS to identify reactive intermediates (e.g., hydroxylamine derivatives) that may cause off-target effects .
How do structural modifications impact crystallinity and formulation stability?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
